Cas no 2408946-91-6 (rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate)

Technical Introduction: rac-tert-Butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate is a chiral cyclopentyl derivative featuring a tert-butyl carbamate group and a hydroxymethyl-substituted pyrazole moiety. This compound is of interest in synthetic and medicinal chemistry due to its stereochemical complexity and functional versatility. The presence of both hydroxyl and carbamate groups enhances its utility as a building block for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined stereocenters (1R,2R) and stable tert-butyloxycarbonyl (Boc) protection make it suitable for controlled derivatization, while the pyrazole ring offers potential for further functionalization. The compound is typically employed in research settings requiring precise stereochemical control.
rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate structure
2408946-91-6 structure
Product Name:rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate
CAS No:2408946-91-6
MF:C14H23N3O3
MW:281.35072350502
CID:5970436
PubChem ID:165699958
Update Time:2025-05-19

rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-7548440
    • rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate
    • 2408946-91-6
    • Inchi: 1S/C14H23N3O3/c1-14(2,3)20-13(19)16-11-7-10(8-12(11)18)9-17-6-4-5-15-17/h4-6,10-12,18H,7-9H2,1-3H3,(H,16,19)/t10?,11-,12-/m1/s1
    • InChI Key: IBPYWSFQSMVKCW-PQDIPPBSSA-N
    • SMILES: O[C@@H]1CC(CN2C=CC=N2)C[C@H]1NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 281.17394160g/mol
  • Monoisotopic Mass: 281.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 76.4Ų

rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate Pricemore >>

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Additional information on rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate

Comprehensive Overview of rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate (CAS No. 2408946-91-6)

The compound rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate (CAS No. 2408946-91-6) is a chiral carbamate derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the cyclopentyl backbone and the pyrazole moiety, make it a versatile intermediate for drug discovery. Recent studies highlight its role in modulating biological targets, particularly in the development of kinase inhibitors and anti-inflammatory agents. The presence of the tert-butyl group enhances its stability, while the hydroxy functionality offers opportunities for further derivatization.

In the context of current trends, researchers are increasingly interested in chiral building blocks like rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate due to their applications in asymmetric synthesis. The compound's stereochemistry is critical for achieving high enantioselectivity in catalytic reactions, a topic frequently searched in academic and industrial forums. Additionally, its pyrazole ring aligns with the growing demand for heterocyclic compounds in medicinal chemistry, as evidenced by the surge in publications and patents featuring this scaffold.

From a synthetic perspective, CAS No. 2408946-91-6 is often explored for its carbamate protection strategy, which is pivotal in peptide and small-molecule synthesis. The tert-butyloxycarbonyl (Boc) group is a cornerstone in protecting amine functionalities, and its incorporation in this compound adds to its utility. Laboratories focusing on green chemistry are also investigating eco-friendly routes to synthesize such intermediates, addressing the demand for sustainable practices in chemical manufacturing.

The pharmacological relevance of rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate is underscored by its potential interactions with enzyme targets. For instance, the pyrazole moiety is known to bind to ATP sites in kinases, making it a valuable fragment in oncology research. This aligns with the rising interest in targeted therapies and precision medicine, as reflected in search engine queries and AI-driven literature analyses. The compound's hydroxycyclopentyl segment further contributes to its bioavailability, a key consideration in drug design.

Analytical characterization of CAS No. 2408946-91-6 typically involves advanced techniques such as NMR spectroscopy, HPLC, and mass spectrometry. These methods ensure the compound's purity and stereochemical integrity, which are critical for reproducible research outcomes. The growing adoption of machine learning in chemical analysis has also spurred interest in predictive models for such compounds, a trend visible in recent conference proceedings and open-access datasets.

In summary, rac-tert-butyl N-[(1R,2R)-2-hydroxy-4-[(1H-pyrazol-1-yl)methyl]cyclopentyl]carbamate represents a multifaceted tool for modern chemistry. Its structural complexity, combined with its applicability in drug discovery and catalysis, positions it as a compound of enduring interest. As the scientific community continues to explore chiral auxiliaries and bioactive scaffolds, this molecule is poised to remain at the forefront of innovation.

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